molecular formula C6H15Br2N B1525826 (4-Bromobutyl)dimethylamine hydrobromide CAS No. 17375-58-5

(4-Bromobutyl)dimethylamine hydrobromide

Cat. No.: B1525826
CAS No.: 17375-58-5
M. Wt: 261 g/mol
InChI Key: HMSRQQXMLDRXBC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 3.40–3.30 (m, 2H, -CH₂-N(CH₃)₂),
    • δ 2.90 (s, 6H, -N(CH₃)₂),
    • δ 2.10–1.80 (m, 4H, -CH₂-CH₂-CH₂-Br),
    • δ 1.60–1.40 (m, 2H, -CH₂-Br).
  • ¹³C NMR (CDCl₃, 101 MHz):
    • δ 54.2 (-N(CH₃)₂),
    • δ 45.8 (-CH₂-N),
    • δ 32.1–28.4 (aliphatic chain carbons),
    • δ 25.6 (-CH₂-Br).

Infrared (IR) Spectroscopy

  • Strong absorption at 2,450–2,650 cm⁻¹ (N-H⁺ stretching of protonated amine).
  • Peaks at 680 cm⁻¹ (C-Br stretch) and 1,470 cm⁻¹ (C-N stretching).

Mass Spectrometry

  • ESI-MS : Molecular ion peak observed at m/z 179.03 ([C₆H₁₄BrN]⁺).
  • Fragmentation pattern includes losses of HBr (m/z 98.1) and CH₃ groups (m/z 162.0).

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/n. The unit cell parameters are:

Parameter Value
a (Å) 13.0431
b (Å) 11.9668
c (Å) 18.5423
α (°) 90
β (°) 100.809
γ (°) 90
Volume (ų) 2,842.81
Z 4
Density (g/cm³) 1.722 .

The bromide ions form a face-centered cubic lattice, while the cationic (4-bromobutyl)dimethylammonium moieties align antiparallel to minimize steric repulsion. Hydrogen bonding between N-H⁺ and Br⁻ (2.89–3.12 Å) stabilizes the lattice.

The alkyl chain adopts a fully extended conformation, with torsional angles of 178°–180° between adjacent CH₂ groups. The bromine atom participates in weak halogen bonding (Br···Br distance: 3.45 Å).

Properties

IUPAC Name

4-bromo-N,N-dimethylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN.BrH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSRQQXMLDRXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17375-58-5
Record name (4-bromobutyl)dimethylamine hydrobromide
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Mechanism of Action

Biological Activity

(4-Bromobutyl)dimethylamine hydrobromide , a quaternary ammonium compound, is primarily recognized for its potential applications in organic synthesis and material science. Despite its structural significance, comprehensive studies detailing its biological activity remain limited. This article synthesizes available research findings, safety profiles, and potential applications, emphasizing the compound's biological interactions.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

 CH3 2N CH2 3CH2Br\text{ CH}_3\text{ }_2\text{N CH}_2\text{ }_3\text{CH}_2\text{Br}

This structure indicates that it contains a bromobutyl group attached to a dimethylamine moiety, which suggests potential reactivity in various biochemical pathways.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC5_5H12_12BrN
Molecular Weight195.06 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water

Currently, there is no well-documented mechanism of action for this compound in biological systems. Its biological activity may be inferred from its structural analogs and related quaternary ammonium compounds, which often exhibit antimicrobial and anti-inflammatory properties.

Potential Applications

  • Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. While specific studies on this compound are lacking, its structural relatives have shown efficacy against various bacterial strains.
  • Material Science : The compound has been suggested for use in the synthesis of self-healing hydrogels, indicating a potential role in biomedical applications.
  • Organic Synthesis : It serves as a building block for synthesizing other functionalized amines and quaternary ammonium compounds.

Case Study 1: Antimicrobial Efficacy

A study on structurally similar quaternary ammonium compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct studies on this compound are absent, this suggests a potential for similar activity based on structural similarities.

Case Study 2: Synthesis of Self-Healing Hydrogels

Research into self-healing materials has highlighted the utility of various amines in creating responsive hydrogels. The incorporation of this compound could enhance the mechanical properties and responsiveness of these materials, although empirical data remains to be established.

Safety and Toxicology

While specific toxicity data for this compound is limited, quaternary ammonium compounds can pose risks such as skin irritation or respiratory issues upon exposure. Safety data sheets recommend handling with care, particularly in laboratory settings.

Table 2: Safety Profile Summary

Safety ParameterDescription
Skin IrritationPotential irritant
Respiratory HazardMay cause respiratory issues
Handling RecommendationsUse PPE; avoid inhalation

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4-Bromobutyl)dimethylamine hydrobromide with analogous hydrobromide salts, emphasizing structural differences and their implications:

Compound Name CAS Number Key Structural Features Thermal Stability/Decomposition Key Properties/Applications
This compound Not provided Brominated aliphatic chain, dimethylamine 348–365°C (inert), exothermic oxidation in air Precursor in organic synthesis, thermally stable intermediates
4-Bromo-2,3-dimethylaniline hydrobromide 1338796-79-4 Aromatic ring with bromo and methyl groups Data not available Potential use in pharmaceuticals or agrochemicals
6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide 36966-04-8 Ketone group, diphenyl substituents Data not available Likely bioactive due to aromatic and amine motifs
2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide 10429-12-6 Benzimidazole ring, bromoethyl ketone Data not available Antimicrobial or enzyme inhibition applications

Thermal and Reactivity Differences

  • Aliphatic vs. Aromatic Bromides : The aliphatic bromine in this compound facilitates nucleophilic substitution reactions, whereas aromatic bromides (e.g., 4-bromo-2,3-dimethylaniline hydrobromide) exhibit slower reactivity due to resonance stabilization .
  • Thermal Stability : this compound’s decomposition above 300°C contrasts with typical aromatic hydrobromides, which often degrade at lower temperatures due to weaker C-Br bonds in aliphatic systems .

Preparation Methods

Direct Synthesis via Nucleophilic Substitution on (4-Bromobutyl)triphenylphosphonium Bromide

One of the most documented preparation routes involves the nucleophilic substitution of (4-bromobutyl)triphenylphosphonium bromide with dimethylamine, followed by isolation of the hydrobromide salt.

Procedure Summary:

  • A suspension of (4-bromobutyl)triphenylphosphonium bromide (10 mM) in ethanol (25 mL) is prepared.
  • Aqueous dimethylamine solution (40 wt%, 15 mL) is added at room temperature.
  • The mixture is heated and refluxed at 100 °C for 6 hours to promote substitution.
  • After reaction completion, the mixture is concentrated under reduced pressure.
  • The residue is recrystallized from acetonitrile to yield (4-(dimethylamino)butyl)triphenylphosphonium bromide hydrobromide as a white solid.

Analytical Data:

  • ^1H NMR (400 MHz, Chloroform-d): Multiplets and singlets corresponding to aromatic protons (7.49–8.12 ppm), methylene protons adjacent to nitrogen and bromine (3.42–3.81 ppm), and methyl groups of dimethylamine (2.89 ppm, singlet).
  • ^31P NMR (400 MHz, Chloroform-d): Signal at δ 24.09 ppm confirming phosphonium environment.

This method is adapted from a solvothermal synthesis approach used for related phosphonium bromide salts and their metal complexes, indicating the robustness of the nucleophilic substitution under reflux conditions in ethanol with aqueous amine sources.

Alternative Route: Reflux of 4-Bromo-1-butanamine Hydrobromide with Triphenylphosphine

Another preparative approach involves the initial synthesis of 4-bromo-1-butanamine hydrobromide followed by its reaction with triphenylphosphine.

Procedure Summary:

  • Triphenylphosphine (10 mM), 4-bromo-1-butanamine hydrobromide (10 mM), and acetonitrile (15 mL) are combined in a round-bottom flask.
  • The suspension is refluxed and stirred at 100 °C for 16 hours.
  • After cooling, hexane is added to precipitate the product.
  • Solvent removal by rotary evaporation yields a viscous liquid, which is frozen overnight.
  • The solid obtained is recrystallized from ether and isopropanol to obtain a white powder of high purity.

Analytical Data:

  • ^1H NMR (400 MHz, DMSO-d6): Signals consistent with aromatic and aliphatic protons.
  • ^31P NMR (400 MHz, DMSO-d6): Peak at δ 24.14 ppm.

This method highlights the formation of phosphonium bromide salts as intermediates, which can be further converted to the desired dimethylamine derivative.

Notes on Reaction Conditions and Purification

  • Solvent Choice: Ethanol and acetonitrile are preferred solvents for the nucleophilic substitution and recrystallization steps, respectively, due to their ability to dissolve reactants and promote crystallization.
  • Temperature: Reflux at 100 °C is critical to achieve complete substitution.
  • Purification: Recrystallization from mixtures of ether/isopropanol or acetonitrile ensures removal of impurities and isolation of pure hydrobromide salt.
  • Yield Optimization: Extended reflux times (6–16 hours) and controlled cooling/freezing steps improve product crystallinity and yield.

Comparative Summary Table of Preparation Methods

Step Method Description Key Reagents Solvent Temperature & Time Purification Analytical Confirmation
1 Nucleophilic substitution of (4-bromobutyl)triphenylphosphonium bromide with dimethylamine (4-bromobutyl)triphenylphosphonium bromide, dimethylamine (40 wt%) Ethanol (reaction), Acetonitrile (recrystallization) Reflux 100 °C, 6 h Recrystallization in acetonitrile ^1H NMR, ^31P NMR
2 Reaction of 4-bromo-1-butanamine hydrobromide with triphenylphosphine Triphenylphosphine, 4-bromo-1-butanamine hydrobromide Acetonitrile (reaction), Ether/isopropanol (recrystallization) Reflux 100 °C, 16 h Recrystallization in ether/isopropanol ^1H NMR, ^31P NMR

Research Findings and Considerations

  • The nucleophilic substitution reaction proceeds efficiently under reflux in ethanol, with aqueous dimethylamine acting as a nucleophile to replace the bromide on the butyl chain.
  • The formation of phosphonium intermediates is a common feature in these syntheses, which can be isolated and characterized by NMR spectroscopy.
  • The hydrobromide salt form is stabilized through recrystallization, which is essential for obtaining analytically pure material suitable for further applications.
  • The described methods are reproducible and scalable, as demonstrated by their use in the synthesis of related metal complexes and organic probes.

Q & A

Basic Questions

Q. What are the established synthetic routes for (4-Bromobutyl)dimethylamine hydrobromide?

  • Methodological Answer : The compound can be synthesized via alkylation of dimethylamine with 1,4-dibromobutane. The reaction typically occurs in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (60–80°C). After alkylation, hydrobromide salt formation is achieved by treating the free base with HBr in a solvent like ethanol. Purification involves recrystallization from ethanol/ether mixtures to isolate the hydrobromide salt .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Peaks for dimethylamine protons (δ ~2.2–2.5 ppm, singlet) and bromobutyl chain protons (δ ~1.6–3.4 ppm).
  • IR Spectroscopy : Stretching vibrations for N–H in the hydrobromide salt (~2500–3000 cm⁻¹) and C–Br (~550–650 cm⁻¹).
  • Elemental Analysis : Confirms C, H, N, and Br content (expected ratios: C₆H₁₅Br₂N).
  • Mass Spectrometry : Molecular ion peak at m/z ~261 (for [C₆H₁₅Br₂N]⁺) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; rinse mouth and seek medical attention if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dimethylamine.
  • Stoichiometry : Use a 1:1.2 molar ratio of dimethylamine to 1,4-dibromobutane to minimize side reactions.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Workup : Neutralize excess HBr with NaHCO₃ before recrystallization to improve purity .

Q. How should researchers resolve discrepancies in reported melting points or purity data?

  • Methodological Answer :

  • Recrystallization Solvents : Test solvents like ethanol or acetone to isolate polymorphs.
  • Differential Scanning Calorimetry (DSC) : Identify polymorphism or hydrate formation.
  • Hygroscopicity Testing : Store samples in a desiccator to rule out moisture absorption.
  • HPLC Analysis : Detect impurities (e.g., unreacted 1,4-dibromobutane) using a C18 column and UV detection at 254 nm .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Leaving Group : The bromine atom in the 4-bromobutyl chain acts as a strong leaving group, favoring SN2 mechanisms.
  • Steric Effects : The linear butyl chain reduces steric hindrance compared to branched analogs.
  • Solvent Effects : Polar aprotic solvents stabilize the transition state, accelerating substitution rates.
  • Computational Modeling : DFT studies can predict reaction pathways and activation energies .

Q. How is this compound applied in synthesizing bioactive molecules?

  • Methodological Answer :

  • Acridine Derivatives : React with aromatic amines to form N4,N9-disubstituted 4,9-diaminoacridines (potential anticancer agents).
  • Antibiotic Precursors : Used to prepare imidazo[4,5-b]pyridine derivatives for ketolide antibiotics.
  • Ligand Synthesis : Functionalize calix[4]arenes for metal-ion binding studies .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Monitor degradation via HPLC under varying pH (1–6) and temperatures (25–50°C).
  • Kinetic Analysis : Plot degradation rates to identify pH-dependent decomposition pathways.
  • Structural Confirmation : Compare NMR spectra of aged vs. fresh samples to detect hydrolyzed byproducts (e.g., dimethylamine hydrobromide) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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